1,2,4- vs. 1,3,4-Oxadiazole Regioisomeric Lipophilicity (log D) Differentiation for Membrane Permeability-Driven Applications
In a systematic matched-pair analysis across the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently exhibited approximately one order of magnitude higher lipophilicity (log D) compared to the 1,3,4-oxadiazole isomer [1]. This difference is attributed to the distinct charge distribution (dipole moment) of the two regioisomers, with the 1,3,4-oxadiazole acting as a stronger hydrogen-bond acceptor, which increases aqueous solubility but reduces log D [1]. The target compound, bearing the 1,2,4-oxadiazole core, thus inherits this elevated lipophilicity relative to any 1,3,4-oxadiazole-based analog, favoring membrane penetration for intracellular target engagement.
| Evidence Dimension | Lipophilicity (log D) at pH 7.4 |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core: approximately 1 log unit higher log D than matched 1,3,4-oxadiazole pair (order of magnitude difference) |
| Comparator Or Baseline | 1,3,4-Oxadiazole core: approximately 1 log unit lower log D than matched 1,2,4-oxadiazole pair |
| Quantified Difference | ~10-fold (1 log unit) higher lipophilicity for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole in matched molecular pairs |
| Conditions | Matched molecular pair analysis of AstraZeneca corporate compound collection; log D measured at pH 7.4 by shake-flask or chromatographic methods |
Why This Matters
For procurement decisions where membrane permeability is a critical design parameter, the 1,2,4-oxadiazole scaffold (as in the target compound) offers a quantifiably higher log D than the 1,3,4-isomer, directly influencing compound selection for intracellular or CNS-targeted libraries.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
